Cas no 5530-39-2 ((2E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one)

(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one structure
5530-39-2 structure
Product Name:(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Numero CAS:5530-39-2
MF:C19H13NO4
MW:319.310825109482
CID:1593086
PubChem ID:5334380
Update Time:2025-04-21

(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
    • (2E)-3-[5-(2-Nitrophenyl)-2-furyl]-1-phenylprop-2-en-1-one
    • 2-propen-1-one, 3-[5-(2-nitrophenyl)-2-furanyl]-1-phenyl-, (2E)-
    • (E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
    • UNM-0000306183
    • AA-504/33189008
    • (E)-3-[5-(2-nitrophenyl)-2-furanyl]-1-phenyl-2-propen-1-one
    • 5530-39-2
    • (E)-3-[5-(2-nitrophenyl)-2-furyl]-1-phenyl-prop-2-en-1-one
    • Z56771202
    • 3-[5-(2-Nitro-phenyl)-furan-2-yl]-1-phenyl-propenone
    • MLS000553332
    • DTXSID70416477
    • cid_5334380
    • STK947306
    • 3-(5-{2-nitrophenyl}-2-furyl)-1-phenyl-2-propen-1-one
    • BDBM33104
    • UNM000011092401
    • AKOS000534535
    • SCHEMBL16210876
    • SMR000175498
    • (E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenyl-prop-2-en-1-one
    • 3-(5-(2-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE
    • CHEMBL1412370
    • Inchi: 1S/C19H13NO4/c21-18(14-6-2-1-3-7-14)12-10-15-11-13-19(24-15)16-8-4-5-9-17(16)20(22)23/h1-13H/b12-10+
    • Chiave InChI: QGXPDOSREJVCFW-ZRDIBKRKSA-N
    • Sorrisi: O1C(/C=C/C(C2C=CC=CC=2)=O)=CC=C1C1C=CC=CC=1[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 319.08449
  • Massa monoisotopica: 319.08445790g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 478
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 76Ų

Proprietà sperimentali

  • PSA: 73.35
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.